2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide
Description
2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a fluoro group, a morpholin-4-ylsulfonyl group, and a propan-2-yl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-10(2)16-14(18)12-9-11(3-4-13(12)15)22(19,20)17-5-7-21-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPMJKXIBNTMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide typically involves multiple steps, including the introduction of the fluoro group, the morpholin-4-ylsulfonyl group, and the propan-2-yl group onto the benzamide core. Common synthetic routes may involve:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.
Fluorination: The amino group can be converted to a fluoro group using reagents like Selectfluor.
Amidation: The final step involves amidation to introduce the propan-2-yl group onto the benzamide core.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the morpholin-4-ylsulfonyl group can improve its solubility and stability. The propan-2-yl group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
2-fluoro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide can be compared with similar compounds, such as:
2-fluoro-5-morpholin-4-ylsulfonyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide: This compound has a pyridine-4-carbonyl group instead of a propan-2-yl group, which can affect its binding properties and applications.
2-fluoro-5-morpholin-4-ylsulfonyl-N-methylbenzamide: This compound has a methyl group instead of a propan-2-yl group, which can influence its pharmacokinetic properties.
2-fluoro-5-morpholin-4-ylsulfonyl-N-ethylbenzamide: This compound has an ethyl group instead of a propan-2-yl group, which can affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can provide a balance of properties suitable for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
